10-Pyrene-PC

Description

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Pyrene-PC: A Technical Guide to its Core Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

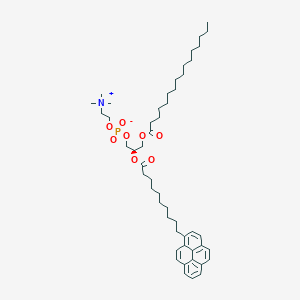

1-Palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine, commonly known as 10-Pyrene-PC, is a fluorescently labeled phospholipid that has become an invaluable tool in the study of biological membranes and enzyme kinetics. Its unique photophysical properties, stemming from the pyrene (B120774) moiety attached to the sn-2 acyl chain, allow for sensitive detection and dynamic measurement of various cellular processes. This technical guide provides an in-depth overview of this compound, its core scientific applications, detailed experimental protocols, and relevant quantitative data.

Chemical and Photophysical Properties

This compound is a derivative of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] The pyrene fluorophore is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long excited-state lifetime.[2] A key characteristic of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations. This phenomenon, where the emission spectrum shifts to a longer wavelength, is highly dependent on the proximity of pyrene molecules and is a cornerstone of its use in studying membrane dynamics.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 1-O-hexadecanoyl-2-O-(10-(1-pyrenyl)decanoyl)-sn-glyceryl-3-phosphorylcholine | [2] |

| CAS Number | 95864-17-8 | [2] |

| Molecular Formula | C₅₀H₇₆NO₈P | [2] |

| Molecular Weight | 850.1 g/mol | [2] |

| Appearance | Powder | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Photophysical Properties of Pyrene and Pyrene-Labeled Lipids

| Property | Solvent/Environment | Value | Reference |

| Pyrene Monomer Emission Maxima | Cyclohexane | 376 nm, 395 nm | [2] |

| Pyrene Excimer Emission Maximum | Cyclohexane | 472 nm | [2] |

| Pyrene Monomer Emission Maxima | Ethanol | 376 nm, 395 nm | [2] |

| Pyrene Excimer Emission | Ethanol | Not observed | [2] |

| Pyrene Fluorescence Quantum Yield | Deaerated Cyclohexane | 0.57 - 0.60 | [5] |

| Pyrene Fluorescence Lifetime (Monomer) | Deoxygenated Water | 194 ns | [6] |

| Pyrene-labeled Phospholipid Monomer Emission Maxima | DPPC/Py-DPPE (9:1) monolayer | 376 nm, 396 nm | [2] |

| Pyrene-labeled Phospholipid Excimer Emission Maximum | DPPC/Py-DPPE (9:1) monolayer | 472 nm | [2] |

Primary Scientific Uses

The principal applications of this compound revolve around its utility as a fluorescent probe in two key areas of biophysical and biochemical research: the study of membrane fluidity and the measurement of phospholipase A2 activity.

Membrane Fluidity and Dynamics

The fluid mosaic model describes biological membranes as dynamic structures where lipids and proteins can move laterally.[5] Membrane fluidity is a critical parameter that influences many cellular processes, including signal transduction, cell-cell recognition, and the function of membrane-bound enzymes.[7]

This compound is incorporated into lipid bilayers, either in model systems like liposomes or in live cell membranes. The ratio of excimer to monomer (E/M) fluorescence intensity serves as a direct measure of the membrane's fluidity. In a more fluid membrane, the probe molecules have higher lateral mobility, leading to more frequent encounters and a higher E/M ratio. Conversely, in a more rigid or ordered membrane, the mobility is restricted, resulting in a lower E/M ratio.[3]

Phospholipase A2 (PLA2) Activity Assays

Phospholipase A2 (PLA2) enzymes play a crucial role in numerous physiological and pathological processes by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a fatty acid and a lysophospholipid.[8] this compound serves as an excellent substrate for most PLA2s (with the exception of cytosolic PLA2 and PAF-acetyl hydrolase).[9]

The assay is based on the change in fluorescence properties upon enzymatic cleavage. In its intact form within a lipid aggregate, the pyrene fluorophore of this compound can exhibit excimer fluorescence. Upon hydrolysis by PLA2, the pyrenedecanoic acid product is released. As a monomeric fatty acid, its fluorescence is dominated by monomer emission at shorter wavelengths. The increase in monomer fluorescence or the decrease in the E/M ratio can be monitored over time to determine the rate of PLA2 activity.[10]

Experimental Protocols

Membrane Fluidity Assay using this compound in Liposomes

This protocol describes the preparation of liposomes containing this compound and the measurement of membrane fluidity based on the excimer-to-monomer fluorescence intensity ratio.

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid

-

1-Palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine (this compound)

-

Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

Methodology:

-

Lipid Film Preparation:

-

In a round-bottom flask, mix the desired host lipid (e.g., DPPC) and this compound in chloroform at a specific molar ratio (e.g., 9:1 host lipid to probe).

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Liposome (B1194612) Hydration:

-

Add the desired buffer to the flask containing the lipid film.

-

Hydrate the lipid film by vortexing or gentle shaking above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

-

Liposome Sizing (Optional):

-

For a more uniform liposome population (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

Fluorescence Measurement:

-

Transfer the liposome suspension to a quartz cuvette.

-

Place the cuvette in the temperature-controlled sample holder of a fluorometer.

-

Set the excitation wavelength to 345 nm.

-

Record the emission spectrum from 360 nm to 600 nm.

-

Determine the fluorescence intensity of the monomer peak (around 376 nm and 395 nm) and the excimer peak (around 470 nm).

-

-

Data Analysis:

-

Calculate the ratio of the excimer fluorescence intensity (I_E) to the monomer fluorescence intensity (I_M).

-

Compare the E/M ratios under different conditions (e.g., temperature, addition of membrane-altering agents) to assess changes in membrane fluidity.

-

Phospholipase A2 (PLA2) Activity Assay

This protocol outlines a fluorometric assay to measure the activity of PLA2 using this compound as a substrate.

Materials:

-

This compound

-

Unlabeled phospholipid (e.g., POPC)[11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)

-

Phospholipase A2 enzyme solution

-

Fluorometer with kinetic measurement capabilities

Methodology:

-

Substrate Preparation:

-

Prepare a stock solution of this compound and the unlabeled phospholipid in an organic solvent (e.g., ethanol).

-

In a microplate well or cuvette, prepare the substrate mixture by adding the assay buffer.

-

Inject the lipid stock solution into the buffer while vortexing to form substrate vesicles. The final concentration of this compound should be in the low micromolar range.

-

-

Assay Procedure:

-

Equilibrate the substrate solution at the desired assay temperature (e.g., 37°C).

-

Add the sample containing PLA2 to the substrate solution to initiate the reaction.

-

Immediately start monitoring the fluorescence intensity.

-

-

Fluorescence Measurement (Kinetic):

-

Set the excitation wavelength to 345 nm.

-

Record the emission intensity at the monomer peak (e.g., 395 nm) over time.

-

Alternatively, record the full emission spectrum at different time points to monitor the decrease in the excimer peak and the increase in the monomer peak.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the fluorescence intensity versus time plot.

-

The rate of hydrolysis is proportional to the rate of increase in monomer fluorescence.

-

Mandatory Visualizations

Caption: Workflow for Membrane Fluidity Assay using this compound.

Caption: Workflow for Phospholipase A2 Activity Assay.

Caption: Jablonski Diagram Illustrating FRET Mechanism.

Quantitative Data on Lateral Diffusion

The lateral diffusion of lipids and proteins within a membrane is fundamental to its function. Fluorescence Recovery After Photobleaching (FRAP) and other fluorescence microscopy techniques are often used to measure the lateral diffusion coefficient (D) of fluorescently labeled molecules like this compound.

Table 3: Lateral Diffusion Coefficients (D) of Fluorescent Probes in Model Membranes

| Fluorescent Probe | Host Lipid Bilayer | Temperature (°C) | D (μm²/s) | Reference |

| NBD-PE | DMPC | 30 | ~5 | [12] |

| NBD-PE | DOPC | 23 | ~7 | [13] |

| NBD-PE | Egg PC | 23 | ~9 | [14] |

| NBD-PE | Egg PC + 50% Cholesterol | 23 | ~4.5 | [14] |

| DiI | DPPC | 50 | ~15 | [15] |

| DPH | DPPC | 50 | ~20 | [15] |

| py(10)-PC | DMPC | 60 | 34 | [16] |

Note: NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine), and DPH (1,6-diphenyl-1,3,5-hexatriene) are other commonly used fluorescent membrane probes. Data for this compound is included for comparison where available.

Conclusion

This compound remains a powerful and versatile tool for investigating the biophysical properties of lipid membranes and the kinetics of lipid-modifying enzymes. Its unique photophysical characteristics, particularly the formation of excimers, provide a sensitive readout for changes in membrane fluidity and enzyme activity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of cellular membrane dynamics and related therapeutic interventions.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. 1-Palmitoyl-2-(pyrene-1-yl)decanoyl-sn-glycero-3-phosphocholine =95 95864-17-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 9. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diffusion and Partitioning of Fluorescent Lipid Probes in Phospholipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lateral diffusion in planar lipid bilayers: a fluorescence recovery after photobleaching investigation of its modulation by lipid composition, cholesterol, or alamethicin content and divalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 10-Pyrene-PC: A Fluorescent Probe for Phospholipase A2 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-Pyrene-PC (1-Palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid widely utilized in biochemical assays. Its unique properties make it an invaluable tool for studying lipid-protein interactions and for high-throughput screening of enzyme inhibitors, a critical step in drug discovery.

Core Properties and Structure

This compound is a synthetic phospholipid where the fatty acid at the sn-2 position is replaced with a pyrene-labeled decanoic acid. The pyrene (B120774) moiety serves as a fluorescent reporter. The chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | 1-Palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine |

| Synonyms | 1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine |

| Molecular Formula | C₅₀H₇₆NO₈P |

| Molecular Weight | 850.11 g/mol [1] |

| CAS Number | 95864-17-8 |

| Appearance | Solid |

| Excitation Wavelength | ~345 nm |

| Emission Wavelength | Monomer: ~375-395 nm; Excimer: ~450 nm[2] |

| SMILES | O=C(CCCCCCCCCCCCCCC)OC--INVALID-LINK--COP(OCC--INVALID-LINK--(C)C)([O-])=O |

Application in Phospholipase A2 (PLA2) Assays

The primary application of this compound is in the continuous fluorometric assay of Phospholipase A2 (PLA2) activity. PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing a fatty acid and a lysophospholipid. This enzymatic activity is crucial in various physiological processes, including inflammation, making PLA2 a significant target in drug development.

The assay principle relies on the change in the fluorescent properties of the pyrene molecule upon hydrolysis of this compound by PLA2. In its intact form within the phospholipid, the pyrene moiety can exhibit excimer formation at higher concentrations, characterized by a broad emission peak around 450 nm.[2][3] Upon cleavage by PLA2, the liberated 10-pyrenyldecanoic acid monomer exhibits a characteristic fluorescence with emission maxima around 375-395 nm.[3] The rate of increase in monomer fluorescence intensity is directly proportional to the PLA2 activity.

Experimental Protocol: Fluorometric PLA2 Assay

This protocol provides a general framework for measuring PLA2 activity using this compound. Optimal conditions (e.g., substrate concentration, pH, temperature) may vary depending on the specific PLA2 enzyme and experimental goals.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 8.0)

-

PLA2 enzyme solution (e.g., bee venom PLA2 as a positive control)

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform).

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in the assay buffer by vortexing or sonication to form vesicles. The final concentration should be optimized for the specific assay (e.g., 10-100 µM).

-

-

Assay Setup:

-

In a 96-well black microplate, set up the following wells in triplicate:

-

Blank (No Enzyme): 180 µL of substrate solution.

-

Positive Control: 170 µL of substrate solution + 10 µL of a known concentration of PLA2 (e.g., bee venom PLA2).

-

Sample/Inhibitor: 170 µL of substrate solution + 10 µL of the test compound/inhibitor at various concentrations.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the PLA2 enzyme solution to the sample and positive control wells. For the blank wells, add 20 µL of assay buffer.

-

The final volume in each well should be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).

-

Set the excitation wavelength to ~345 nm and the emission wavelength to ~395 nm to monitor the pyrene monomer fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the values obtained for the sample and positive control wells.

-

Determine the rate of the reaction (increase in fluorescence per unit time) for each well by calculating the slope of the linear portion of the kinetic curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram illustrates the key steps in the fluorometric PLA2 assay using this compound.

Caption: Workflow for a fluorometric PLA2 assay using this compound.

Signaling Pathway Context

While this compound is a tool for in vitro assays rather than a direct participant in cellular signaling, the enzyme it helps to characterize, PLA2, is a key player in the arachidonic acid signaling pathway. This pathway is fundamental to the inflammatory response.

Caption: Simplified Arachidonic Acid signaling pathway initiated by PLA2.

By enabling the precise measurement of PLA2 activity, this compound facilitates the discovery and characterization of inhibitors that can modulate this pathway, offering therapeutic potential for a wide range of inflammatory diseases.

References

An In-depth Technical Guide to 1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine (PyrPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental applications, and technical data for 1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine (PyrPC), a versatile fluorescent lipid analog.

Core Properties of 1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine

1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine (PyrPC) is a synthetic phospholipid where the fatty acid at the sn-2 position is replaced with pyrenedecanoic acid. The pyrene (B120774) moiety serves as a fluorescent probe, making PyrPC an invaluable tool for investigating the structure and function of lipid bilayers and their interactions with other molecules.

The hydrophobic pyrene group readily incorporates into the acyl chain region of lipid membranes. Its fluorescence is highly sensitive to the local microenvironment, providing insights into membrane fluidity, lipid packing, and lateral organization.[1] One of the most notable features of pyrene-labeled lipids is the formation of excited-state dimers, known as excimers, at high local concentrations. The ratio of excimer to monomer fluorescence intensity is a powerful indicator of the proximity and collision frequency of the probe molecules.[2][3]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₀H₇₆NO₈P | N/A |

| Molecular Weight | 850.1 g/mol | N/A |

| Structure | Glycerophospholipid with a palmitoyl (B13399708) chain at sn-1 and a pyrenedecanoyl chain at sn-2 | N/A |

| Critical Micelle Concentration (CMC) | Not explicitly found for PyrPC. For 16:0 PC (DPPC), the CMC is 0.46 nM. The pyrene moiety may slightly alter this value. | [4] |

Fluorescent Properties

The fluorescence of PyrPC is characterized by two distinct emission profiles: a structured monomer emission and a broad, structureless excimer emission at longer wavelengths.

| Parameter | Monomer | Excimer | Reference |

| Excitation Wavelength (λex) | ~345 nm | ~345 nm | N/A |

| Emission Wavelength (λem) | 375-400 nm | ~470 nm | N/A |

| Quantum Yield | Not explicitly found for PyrPC. Pyrene itself has a high quantum yield. | Not explicitly found for PyrPC. | [5] |

| Fluorescence Lifetime | Long lifetime, on the order of 100 ns in some systems. Specific value for PyrPC is environmentally dependent. | Shorter than monomer lifetime. | [5] |

Key Experimental Protocols

Preparation of PyrPC-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating PyrPC using the thin-film hydration and extrusion method.

Materials:

-

1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine (PyrPC)

-

Matrix phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of the matrix phospholipid and PyrPC (typically 1-5 mol%) in chloroform.

-

Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

Vortex the flask vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Draw the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form SUVs of a defined size.

-

-

Storage:

-

Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

-

Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing PyrPC-containing liposomes.

Phospholipase A₂ (PLA₂) Activity Assay

This protocol outlines a continuous fluorometric assay to measure the activity of phospholipase A₂ using PyrPC as a substrate. The cleavage of the pyrenedecanoyl chain from the glycerol (B35011) backbone results in the release of pyrenedecanoic acid, leading to a change in the fluorescence spectrum.[6]

Materials:

-

PyrPC-containing liposomes (prepared as in 2.1)

-

Phospholipase A₂ (PLA₂) enzyme solution

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Fluorometer

Procedure:

-

Reaction Setup:

-

In a cuvette, add the assay buffer and the PyrPC-containing liposome suspension to the desired final concentration.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

-

Record a baseline fluorescence spectrum (monomer and excimer emission).

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding a small volume of the PLA₂ enzyme solution to the cuvette and mix gently.

-

Immediately begin monitoring the fluorescence intensity over time. A common method is to monitor the increase in the monomer fluorescence intensity, as the pyrenedecanoic acid product will be more dispersed in the aqueous phase.

-

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the fluorescence intensity versus time plot.

-

The enzyme activity can be quantified by converting the change in fluorescence to the amount of product formed, using a standard curve of pyrenedecanoic acid.

-

Workflow for PLA₂ Activity Assay

Caption: Workflow for measuring PLA₂ activity using PyrPC.

Fluorescence Microscopy of PyrPC in Live Cells

This protocol describes the labeling of live cells with PyrPC for visualization of lipid distribution and dynamics using fluorescence microscopy.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

PyrPC stock solution (e.g., in ethanol (B145695) or DMSO)

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for pyrene

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

-

Labeling:

-

Prepare a labeling solution by diluting the PyrPC stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing medium from the cells and replace it with the PyrPC-containing medium.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C to allow for the incorporation of PyrPC into the cell membranes.

-

-

Washing:

-

Remove the labeling medium and wash the cells gently with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove unincorporated PyrPC.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope. Use an excitation wavelength around 345 nm and collect emission in the monomer (e.g., 375-400 nm) and/or excimer (e.g., ~470 nm) regions.

-

Workflow for Live Cell Fluorescence Microscopy

Caption: Workflow for imaging PyrPC in live cells.

Application in Studying Signaling Pathways: Lipid Rafts

PyrPC is not a direct participant in signaling pathways but serves as a powerful probe to study the lipid environments where signaling events occur, such as lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to play a crucial role in signal transduction by concentrating or excluding signaling proteins.

The fluorescence properties of PyrPC can be used to infer the organization of lipids in the membrane. For instance, a change in the excimer-to-monomer ratio can indicate alterations in membrane fluidity or the formation of distinct lipid domains upon a cellular stimulus.

Studying Lipid Raft-Mediated Signaling with PyrPC

Caption: Using PyrPC to probe lipid raft involvement in signaling.

Conclusion

1-Palmitoyl-2-pyrenedecanoyl Phosphatidylcholine is a robust and versatile tool for membrane biophysics and cell biology. Its unique fluorescent properties, particularly the formation of excimers, provide a sensitive method for probing the organization and dynamics of lipid membranes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PyrPC in their studies of lipid-protein interactions, enzyme kinetics, and the role of membrane microdomains in cellular signaling. Further characterization of its specific quantum yield and CMC in various systems will undoubtedly enhance its quantitative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Recent Developments in Molecular Dynamics Simulations of Fluorescent Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bluetigerscientific.com [bluetigerscientific.com]

An In-depth Technical Guide to the Fluorescence Mechanism of Pyrene-Labeled Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of pyrene-labeled phospholipids (B1166683) as fluorescent probes in membrane biophysics. Pyrene (B120774) is a versatile fluorophore whose unique photophysical properties, particularly its ability to form excimers, make it an invaluable tool for investigating membrane structure, dynamics, and interactions.

Core Principles of Pyrene Fluorescence in a Lipid Environment

The fluorescence of pyrene-labeled phospholipids is exquisitely sensitive to the local microenvironment, providing rich information about the lipid bilayer. The core mechanism revolves around two distinct fluorescent species: the monomer and the excimer .

-

Monomer Emission: When a pyrene molecule is electronically excited by absorbing a photon of light, it can return to its ground state by emitting a photon. This process, known as fluorescence, results in a characteristic emission spectrum with several sharp vibronic bands, typically between 375 and 410 nm. The relative intensities of these bands are sensitive to the polarity of the pyrene's surroundings.[1]

-

Excimer Formation and Emission: An excited-state pyrene monomer can interact with a nearby ground-state pyrene molecule to form an "excited-state dimer" or excimer . This excimer is only stable in the excited state and, upon relaxation, emits a broad, structureless fluorescence band at a longer wavelength, typically centered around 470-480 nm.[2][3] For excimer formation to occur, the two pyrene moieties must be in close proximity, generally within 10 Å.[1]

The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a key parameter that is directly related to the probe's concentration and the fluidity of the membrane, which governs the frequency of collisions between pyrene-labeled lipids.

Photophysical Pathway of Pyrene Fluorescence

The following diagram illustrates the fundamental photophysical processes of pyrene-labeled phospholipids within a membrane.

Caption: Photophysical pathway of pyrene monomer and excimer fluorescence.

Quantitative Data on Pyrene-Labeled Phospholipids

The fluorescence properties of pyrene-labeled phospholipids are quantifiable and vary depending on the specific lipid, its concentration, and the physical state of the membrane.

Table 1: Fluorescence Lifetimes of Pyrene-Labeled Phospholipids

| Pyrene-Labeled Phospholipid | Membrane Composition | Phase | Monomer Lifetime (τ_M) (ns) | Excimer Lifetime (τ_E) (ns) |

| Pyrene | DPPC Vesicles | Gel (<41°C) | Biphasic, complex decay | - |

| Pyrene | DPPC Vesicles | Liquid-Crystalline (>41°C) | Biphasic, concentration-dependent | ~40-50 |

| 1-palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine (PPDPC) | PPDPC Liposomes | - | - | - |

Note: Fluorescence lifetimes are highly dependent on experimental conditions, including temperature, quencher concentration, and the specific instrumentation used. The values presented are illustrative.[4][5]

Table 2: Excimer to Monomer (E/M) Ratio and Membrane Fluidity

The E/M ratio is a sensitive indicator of membrane fluidity. An increase in fluidity leads to a higher rate of diffusion and thus more frequent collisions between pyrene probes, resulting in a higher E/M ratio.[6][7]

| Membrane System | Condition | E/M Ratio Trend | Interpretation |

| Dilauroylphosphatidylcholine Liposomes | Decreasing Temperature (37°C to 8°C) | Decrease | Decreased membrane fluidity |

| Dilauroylphosphatidylcholine Liposomes | Increasing Hydrostatic Pressure (0.1 to 70 MPa) | Decrease | Decreased membrane fluidity |

| Dilauroylphosphatidylcholine Liposomes | Cholesterol Enrichment (up to 0.30 mole fraction) | Decrease | Decreased membrane fluidity and increased order |

| Rat Liver Microsomes | Decreasing Temperature | Decrease | Decreased membrane fluidity |

Data adapted from studies comparing pyrene E/M ratios with DPH fluorescence polarization.[8]

Experimental Protocols

Preparation of Liposomes Containing Pyrene-Labeled Phospholipids

This protocol describes the preparation of unilamellar liposomes incorporating a pyrene-labeled phospholipid using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., POPC, DPPC)

-

Pyrene-labeled phospholipid (e.g., 1-palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycero-3-phosphocholine)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes for extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of the primary phospholipid and the pyrene-labeled phospholipid (typically 1-5 mol%) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

-

Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipid to ensure proper hydration.

-

Vortex the flask vigorously to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

-

Transfer the MLV suspension to one of the syringes.

-

Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to form unilamellar vesicles (LUVs) of a defined size.[9][10]

-

Caption: Workflow for preparing pyrene-labeled liposomes.

Membrane Fluidity Assay

This assay quantifies membrane fluidity by measuring the E/M ratio of a pyrene-labeled phospholipid incorporated into a lipid bilayer.

Materials:

-

Liposome suspension containing a pyrene-labeled phospholipid

-

Fluorometer with excitation and emission monochromators

-

Temperature-controlled cuvette holder

Procedure:

-

Sample Preparation:

-

Dilute the pyrene-labeled liposome suspension in the desired buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-1 mM).

-

-

Instrument Setup:

-

Set the excitation wavelength to ~340 nm.

-

Set the emission scan range from ~360 nm to 600 nm.

-

Equilibrate the sample to the desired temperature in the cuvette holder.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum.

-

Identify the peak intensity of the monomer fluorescence (I_M), typically the third vibronic peak around 395-400 nm.

-

Identify the peak intensity of the excimer fluorescence (I_E), typically around 470-480 nm.

-

-

Data Analysis:

Membrane Fusion Assay

This assay monitors the fusion of two populations of vesicles by observing the change in the pyrene E/M ratio.

Materials:

-

"Labeled" liposomes containing a high concentration (e.g., 10-15 mol%) of a pyrene-labeled phospholipid.

-

"Unlabeled" liposomes without any fluorescent probe.

-

A fusogen (e.g., polyethylene (B3416737) glycol (PEG), Ca²⁺, specific proteins).

-

Fluorometer with a kinetic measurement mode.

Procedure:

-

Assay Principle: The labeled liposomes will exhibit a high initial E/M ratio due to the high local concentration of the pyrene probe. Upon fusion with unlabeled liposomes, the pyrene-labeled lipids will be diluted into the larger, fused membrane, leading to a decrease in the E/M ratio.

-

Measurement:

-

Mix the labeled and unlabeled liposome populations in a cuvette.

-

Record a baseline fluorescence spectrum or E/M ratio.

-

Initiate fusion by adding the fusogen.

-

Monitor the decrease in the E/M ratio over time. The rate of decrease is indicative of the rate of membrane fusion.

-

Caption: Workflow for a pyrene-based membrane fusion assay.

Lipid-Protein Interaction Studies

Pyrene fluorescence can be used to study the binding of proteins to membranes and the influence of proteins on the lipid environment.

Method 1: Fluorescence Quenching

-

Principle: If a protein has a tryptophan residue that can act as a quencher, its binding to a pyrene-labeled membrane can lead to quenching of the pyrene fluorescence.

-

Procedure:

-

Prepare liposomes containing a pyrene-labeled phospholipid.

-

Measure the baseline pyrene fluorescence.

-

Titrate the protein into the liposome suspension.

-

Monitor the decrease in pyrene fluorescence intensity as a function of protein concentration to determine the binding affinity.[12]

-

Method 2: Changes in E/M Ratio

-

Principle: Protein binding can alter the local lipid packing and fluidity, which can be detected as a change in the E/M ratio.

-

Procedure:

-

Prepare liposomes with a pyrene-labeled phospholipid.

-

Measure the baseline E/M ratio.

-

Add the protein of interest.

-

Measure the change in the E/M ratio to infer protein-induced changes in membrane properties.[13]

-

Fluorescence Quenching of Pyrene-Labeled Phospholipids

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For pyrene-labeled phospholipids, quenching can occur through two primary mechanisms:

-

Dynamic (Collisional) Quenching: An excited-state pyrene molecule collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion rates of both the pyrene probe and the quencher within the membrane.

-

Static Quenching: A non-fluorescent complex forms between the pyrene molecule and the quencher in the ground state.

The efficiency of dynamic quenching is described by the Stern-Volmer equation :

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]

where:

-

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

Kₛᵥ is the Stern-Volmer quenching constant.

-

kₐ is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of the pyrene probe in the absence of the quencher.

-

[Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] (a Stern-Volmer plot) should be linear for a single population of fluorophores undergoing dynamic quenching.[14]

Table 3: Common Quenchers for Pyrene and Their Properties

| Quencher | Quenching Mechanism | Location in Membrane | Typical Application |

| Acrylamide | Dynamic | Aqueous phase | Probing the accessibility of pyrene moieties near the membrane surface.[10] |

| Iodide (I⁻) | Dynamic (Heavy Atom) | Aqueous phase | Similar to acrylamide, sensitive to surface charge. |

| Oxygen (O₂) | Dynamic | Hydrophobic core | Can be a source of interference; samples are often deoxygenated.[1] |

| Tetracyanoquinodimethane (TCNQ) | Dynamic & Static | Hydrophobic core | Studying lateral diffusion within the membrane.[15] |

This guide provides a foundational understanding of the fluorescence mechanism of pyrene-labeled phospholipids and their application in key biophysical assays. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence decay of pyrene in small and large unilamellar L, alpha-dipalmitoylphosphatidylcholine vesicles above and below the phase transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluidity of bacterial membrane lipids monitored by intramolecular excimerization of 1.3-di(2-pyrenyl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. edinst.com [edinst.com]

- 13. Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 15. home.uni-leipzig.de [home.uni-leipzig.de]

An In-depth Technical Guide to the Excitation and Emission Spectra of 10-Pyrene-PC

This technical guide provides a comprehensive overview of the photophysical properties of 10-pyrenyldecanoyl phosphatidylcholine (10-Pyrene-PC), a fluorescently labeled phospholipid widely utilized in biophysical and cell biology research. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence spectroscopy to investigate the structure and dynamics of lipid membranes.

Introduction to this compound

This compound is a synthetic phospholipid where a pyrene (B120774) moiety is covalently attached to the acyl chain. The pyrene group serves as a fluorescent probe whose spectral characteristics are highly sensitive to its local microenvironment.[1][2] This sensitivity makes it an invaluable tool for studying membrane fluidity, lipid-protein interactions, and the formation of lipid domains.[1][3] The photophysics of the pyrene moiety is dominated by two key phenomena: monomer emission and excimer formation.[1] In dilute solutions or when well-separated within a lipid bilayer, individual pyrene molecules exhibit a characteristic monomer fluorescence.[4] When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a distinct, red-shifted emission spectrum.[1]

Photophysical Properties of this compound

The fluorescence of this compound is characterized by its excitation and emission spectra, which are influenced by factors such as solvent polarity, temperature, and the physical state of the lipid bilayer.

2.1. Excitation and Emission Spectra

The pyrene chromophore has a strong absorbance in the UV region.[5] The fluorescence emission spectrum of pyrene in its monomeric form displays a well-defined vibronic fine structure, with five major peaks.[6] The ratio of the intensities of the first and third vibronic bands (I1/I3) is particularly sensitive to the polarity of the probe's environment.[7]

In contrast, the excimer emission is a broad, unstructured band at longer wavelengths.[1] The ratio of the excimer to monomer fluorescence intensity (E/M) is a key parameter used to study the lateral diffusion and organization of lipids in membranes.[3]

Table 1: Spectral Characteristics of Pyrene and Pyrene-Labeled Lipids

| Parameter | Value | Conditions | Reference |

| Pyrene (General) | |||

| Excitation Peak | ~336 nm | General | [7][8] |

| Excitation Wavelength Used | 345 nm | PBS | [6] |

| Monomer Emission Peaks | ~375, 379, 385, 395, 410 nm | General | [1][6] |

| Excimer Emission Peak | ~460-480 nm | General | [1][9] |

| Pyrene Dodecanoic Acid (P12) | |||

| Monomer Emission Peak | 378 nm | Aqueous solution | [10] |

| Excimer Emission Peak | 475 nm | Aqueous solution | [10] |

| 1-palmitoyl-2-(10-pyrenyl)decanoyl-sn-glycerol-3-phosphatidylcholine (Pyr-PC) | |||

| E/M Ratio Measurement | Varies with concentration | DMPC multilamellar vesicles at 30°C | [3] |

2.2. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield of pyrene is generally high, and its derivatives are valuable molecular probes.[5] Alkyl substitution on the pyrene chromophore can enhance the fluorescence quantum yield.[11] The fluorescence lifetime of the pyrene monomer is typically long, on the order of nanoseconds.[5] For instance, pyrenebutanoic acid has a lifetime of about 90 ns in a non-deaerated buffer.[12] The attachment of the pyrene moiety to other molecules, such as in this compound, can lead to quenching and a decrease in the fluorescence lifetime.[12]

Experimental Protocols

The following provides a generalized methodology for measuring the fluorescence spectra of this compound in a lipid bilayer, based on common experimental practices.

3.1. Sample Preparation: Liposome Formulation

-

Lipid Film Preparation: A mixture of the host lipid (e.g., DMPC, POPC) and this compound at the desired molar ratio is dissolved in a suitable organic solvent such as chloroform.[13]

-

Solvent Evaporation: The organic solvent is removed under a stream of nitrogen gas, followed by drying under vacuum for several hours to form a thin lipid film on the wall of a round-bottom flask.[14]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, Tris buffer) by vortexing or gentle agitation above the phase transition temperature of the host lipid.[14] This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a specific pore size or sonication.

3.2. Fluorescence Spectroscopy

-

Instrumentation: A steady-state spectrofluorometer is used for spectral measurements.[6]

-

Excitation: The sample is excited at a wavelength where the pyrene monomer absorbs, typically around 345 nm.[6]

-

Emission Scan: The fluorescence emission spectrum is recorded over a range that covers both the monomer and excimer emission, for example, from 350 nm to 550 nm.[6]

-

Instrument Settings:

-

Slit Widths: Both excitation and emission slit widths are typically set to a specific bandpass, for example, 5 nm.[6]

-

Scan Speed: A suitable scan speed, such as 50 nm/min, is used.[6]

-

Temperature Control: The sample temperature should be precisely controlled, as membrane fluidity and pyrene photophysics are temperature-dependent.

-

-

Data Analysis: The recorded spectra are analyzed to determine the peak positions and intensities of the monomer and excimer bands. The E/M ratio is calculated by dividing the intensity of the excimer peak (around 470 nm) by the intensity of a monomer peak (e.g., 375 nm).

Visualizations

4.1. Experimental Workflow for Fluorescence Spectroscopy

Caption: Experimental workflow for measuring the fluorescence of this compound in liposomes.

4.2. Principle of Monomer and Excimer Fluorescence

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of lateral diffusion of py(10)-PC and free pyrene in fluid DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E/M dips. Evidence for lipids regularly distributed into hexagonal super-lattices in pyrene-PC/DMPC binary mixtures at specific concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Pyrene - Wikipedia [en.wikipedia.org]

- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]

- 9. osti.gov [osti.gov]

- 10. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Understanding Pyrene Excimer Formation in Lipid Bilayers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrene (B120774) as a Fluorescent Probe for Membrane Dynamics

Pyrene is a polycyclic aromatic hydrocarbon that has become an invaluable tool in the study of lipid bilayers. Its unique photophysical properties, particularly its ability to form "excimers" (excited-state dimers), allow for the sensitive measurement of membrane fluidity, lipid lateral diffusion, and the characterization of lipid domains.[1][2] When a pyrene molecule absorbs a photon, it is promoted to an excited singlet state (M). In a lipid bilayer, this excited monomer can return to the ground state (M) by emitting a photon (monomer fluorescence) or, if it collides with a ground-state pyrene molecule within a certain proximity (~10 Å) and orientation during its excited-state lifetime, it can form an excimer (E).[3] This excimer then emits a photon of a longer wavelength (excimer fluorescence) as it returns to the ground state.

The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a key parameter that is directly proportional to the rate of excimer formation.[4][5] In a lipid bilayer, this rate is primarily diffusion-controlled, meaning it is dependent on the lateral mobility of the pyrene probes within the membrane.[6] Consequently, the E/M ratio serves as a sensitive indicator of the membrane's fluidity or microviscosity. A higher E/M ratio signifies a more fluid membrane where pyrene molecules can diffuse and collide more frequently.

This technical guide provides a comprehensive overview of the principles of pyrene excimer formation in lipid bilayers, detailed experimental protocols for its measurement, and a summary of quantitative data to aid researchers in applying this powerful technique.

The Mechanism of Pyrene Excimer Formation

The process of pyrene excimer formation in a lipid bilayer is a dynamic one, governed by the principles of fluorescence and diffusion kinetics. The overall process can be visualized as a signaling pathway, from the initial excitation of a pyrene monomer to the subsequent emission of either monomer or excimer fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

Unveiling Membrane Dynamics: A Technical Guide to 10-Pyrene-PC as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine (10-Pyrene-PC) as a powerful fluorescent probe for elucidating the intricate dynamics of lipid membranes. This document provides a comprehensive overview of its core principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to leverage this tool in their membrane studies and drug development endeavors.

Introduction: The Power of Pyrene (B120774) in Membrane Science

This compound is a phospholipid analog where a pyrene moiety is covalently attached to the acyl chain. This strategic labeling allows it to seamlessly integrate into lipid bilayers, acting as a sensitive reporter of its microenvironment. The unique photophysical properties of the pyrene fluorophore, particularly its ability to form excited-state dimers known as excimers, make it an invaluable tool for investigating a range of membrane phenomena.

The fluorescence emission of pyrene is characterized by two distinct signals: a structured monomer emission at shorter wavelengths and a broad, unstructured excimer emission at a longer wavelength.[1][2] The formation of an excimer is a diffusion-controlled process that occurs when an excited-state pyrene molecule collides with a ground-state pyrene molecule within a critical distance (~10 Å).[1] The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is therefore highly sensitive to the probe's local concentration and the fluidity of its environment. This principle forms the basis of many of its applications in membrane research.

Photophysical Properties of this compound

The utility of this compound as a membrane probe is fundamentally linked to its distinct fluorescence characteristics. The key photophysical parameters are summarized in the table below.

| Property | Monomer | Excimer | Reference |

| Excitation Wavelength (λex) | ~345 nm | ~345 nm | [1] |

| Emission Wavelength (λem) | ~375-405 nm | ~460-500 nm | [1][2] |

| Description | Structured emission with multiple vibronic peaks | Broad, unstructured emission | [1] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent polarity and the specific lipid environment.

Applications in Membrane Studies

The unique sensitivity of the E/M ratio of this compound to its local environment allows for the investigation of several critical membrane properties.

Membrane Fluidity

A higher membrane fluidity allows for greater lateral diffusion of the this compound probes, leading to an increased probability of excimer formation and a higher E/M ratio. Conversely, in a more rigid or viscous membrane, the diffusion is restricted, resulting in a lower E/M ratio. This relationship provides a straightforward method to assess changes in membrane fluidity induced by factors such as temperature, pressure, or the incorporation of membrane-active molecules like cholesterol.

Lipid Phase Behavior

The E/M ratio of this compound can be used to distinguish between different lipid phases. In the more fluid liquid-disordered (Ld) phase, the probe exhibits a higher E/M ratio compared to the more ordered and less fluid liquid-ordered (Lo) or solid-ordered (So) phases. This allows for the characterization of phase transitions and the study of lipid raft-like domains.

Membrane Fusion and Inter-leaflet Mixing

Membrane fusion events can be monitored by observing the change in the E/M ratio. If two populations of vesicles, one containing a high concentration of this compound (high E/M ratio) and the other unlabeled, are induced to fuse, the dilution of the probe upon membrane mixing will lead to a decrease in the E/M ratio. This provides a real-time kinetic measurement of the fusion process.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of Large Unilamellar Vesicles (LUVs) with this compound

LUVs are a commonly used model membrane system. This protocol describes their preparation using the extrusion method.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired lipid

-

This compound

-

Cholesterol (optional)

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

In a clean round-bottom flask, dissolve the desired lipids (e.g., POPC and cholesterol) and this compound in chloroform. The final concentration of this compound is typically between 1 and 10 mol%.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add the desired buffer to the flask containing the lipid film. The final lipid concentration is typically 1-5 mM.

-

Hydrate the lipid film by vortexing or gentle shaking for 1-2 hours at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

-

Pass the lipid suspension through the membranes by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

-

The resulting LUV suspension should be stored at 4°C and used within a few days.

-

Measurement of Membrane Fluidity using Fluorescence Spectroscopy

This protocol outlines the procedure for determining the E/M ratio of this compound in LUVs.

Materials:

-

LUV suspension containing this compound

-

Fluorescence spectrophotometer with temperature control

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Dilute the LUV suspension in the desired buffer to a final lipid concentration that minimizes light scattering (e.g., 50-100 µM).

-

-

Instrument Setup:

-

Set the excitation wavelength to 345 nm.

-

Set the emission scan range from 360 nm to 600 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

-

-

Data Acquisition:

-

Equilibrate the sample at the desired temperature in the cuvette holder.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Determine the fluorescence intensity of the monomer peak (IM) at its maximum (typically around 375 nm or 395 nm).

-

Determine the fluorescence intensity of the excimer peak (IE) at its maximum (typically around 470 nm).

-

Calculate the E/M ratio (IE / IM).

-

Data Presentation and Interpretation

The quantitative data obtained from experiments using this compound can be effectively presented in tables for clear comparison.

Table 1: Effect of Cholesterol on the E/M Ratio of this compound in POPC LUVs at 25°C

| Cholesterol (mol%) | E/M Ratio (Arbitrary Units) |

| 0 | 0.85 |

| 10 | 0.72 |

| 20 | 0.60 |

| 30 | 0.45 |

| 40 | 0.35 |

Note: These are representative values. Actual values will depend on the specific experimental conditions.

An increase in cholesterol concentration leads to a decrease in the E/M ratio, indicating a reduction in membrane fluidity due to the ordering effect of cholesterol on the phospholipid acyl chains.

Conclusion

This compound is a versatile and sensitive fluorescent probe that offers a robust method for investigating the biophysical properties of lipid membranes. Its straightforward application and the wealth of information that can be derived from the analysis of its monomer and excimer fluorescence make it an indispensable tool for researchers in membrane biophysics, cell biology, and drug development. By following the detailed protocols and data interpretation guidelines presented in this guide, scientists can effectively employ this compound to gain deeper insights into the complex and dynamic world of cellular membranes.

References

Synthesis of Pyrene-Containing Phospholipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for incorporating the fluorescent probe, pyrene (B120774), into phospholipids (B1166683). Such labeled lipids are invaluable tools in biophysical and biomedical research, enabling the study of membrane dynamics, lipid-protein interactions, and drug delivery mechanisms. This document details both chemical and enzymatic methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols for key reactions.

Introduction to Pyrene-Containing Phospholipids

Pyrene is a polycyclic aromatic hydrocarbon widely utilized as a fluorescent probe due to its unique photophysical properties. Its fluorescence emission is highly sensitive to the local environment, and it exhibits a characteristic concentration-dependent formation of excited-state dimers, known as excimers. This feature is particularly useful for monitoring processes that involve changes in probe proximity, such as membrane fusion, lipid lateral diffusion, and the formation of lipid domains. Pyrene can be incorporated into phospholipids either by attachment to the acyl chain or to the polar headgroup, yielding a versatile set of tools for membrane research.

Chemical Synthesis Pathways

The chemical synthesis of pyrene-containing phospholipids typically involves a multi-step process that begins with the synthesis of a pyrene-labeled fatty acid, followed by its coupling to a lysophospholipid.

Synthesis of Pyrene-Labeled Fatty Acids

A common strategy is to link a pyrene moiety to the terminus of a fatty acid. This is often achieved by esterification or an ether linkage.

Experimental Protocol: Synthesis of Pyrene-Fatty Acid Conjugates

This protocol describes the synthesis of pyrene-fatty acid conjugates using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a condensing agent.

-

Activation of Fatty Acid: Dissolve equimolar amounts of the desired fatty acid (e.g., decanoic acid) and CDI in anhydrous tetrahydrofuran (B95107) (THF).

-

Stir the reaction mixture at 60°C for 8 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Conjugation with Pyrenemethanol: Add an equimolar amount of 1-pyrenemethanol (B17230) to the solution.

-

Continue stirring the reaction mixture for 24 hours at 60°C.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a solvent system such as ethyl acetate/hexane (e.g., 1:5 v/v).

-

Wash the purified product with ethanol (B145695) and dry under vacuum to yield the pyrene-fatty acid conjugate.

Acylation of Lysophospholipids

Once the pyrene-labeled fatty acid is obtained, it can be attached to the sn-2 position of a lysophospholipid, such as lysophosphatidylcholine (B164491) (lyso-PC), to generate the final pyrene-containing phospholipid. A highly efficient method for this acylation involves the use of the fatty acid anhydride (B1165640) and a catalyst like 4-pyrrolidinopyridine (B150190).

Experimental Protocol: Acylation of sn-glycero-3-phosphocholine (GPC) with Pyrene Fatty Acid Anhydride

This protocol is adapted from a high-yield synthesis of phosphatidylcholines and can be applied using a pyrene-labeled fatty acid anhydride.

-

Preparation of Pyrene Fatty Acid Anhydride: The pyrene-labeled fatty acid can be converted to its anhydride using standard methods, for example, by reacting it with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Acylation Reaction: Dissolve sn-glycero-3-phosphocholine (GPC) or a specific lysophospholipid (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) in a 1:1 mixture of benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO).

-

Add 4-pyrrolidinopyridine (as a catalyst) and 2 molar equivalents of the pyrene fatty acid anhydride for each hydroxyl group to be acylated.

-

Heat the reaction mixture at 40-42°C for 2-5 hours.

-

Purification: Upon completion, the reaction mixture can be purified by preparative liquid chromatography on a silica gel column, eluting with a solvent system such as chloroform-methanol-water (e.g., 60:30:4 v/v/v).

Quantitative Data for Chemical Synthesis

| Product | Starting Materials | Key Reagents | Yield (%) | Reference |

| Pyrene-decanoic acid conjugate | Decanoic acid, 1-pyrenemethanol | CDI | ~60-70% | --INVALID-LINK-- |

| bis-Pyrene Phospholipid | (S)-3-(benzyloxy)propane-1,2-diol, pyrene butyric acid | DCC, DMAP | ~65% (multi-step) | --INVALID-LINK-- |

| Phosphatidylcholines | sn-glycero-3-phosphocholine, fatty acid anhydride | 4-pyrrolidinopyridine | >80% | --INVALID-LINK-- |

Characterization Data

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry |

| bis-Pyrene Phospholipid | 5.13 – 5.04 (m, 1H), 4.59 (t, J = 6.1 Hz, 1H), 4.37 – 4.18 (m, 2H), 3.73 (dd, J = 4.9, 3.7 Hz, 2H), 3.10 (q, J = 6.8 Hz, 2H), 2.33 (dt, J = 19.0, 7.6 Hz, 4H), 1.63 (dt, J = 23.1, 7.5 Hz, 4H) | 173.7, 173.1, 156.1, 79.1, 72.2, 62.2, 61.2, 40.3, 34.1, 33.9 | ESI-MS data available |

Enzymatic Synthesis Pathways

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. Phospholipases and kinases can be employed to synthesize or modify phospholipids with pyrene moieties.

Enzymatic Synthesis of Pyrene-Labeled Polyphosphoinositides

This approach involves the phosphorylation of a pyrene-labeled phosphatidylinositol (Pyr-PI) using specific kinases to produce pyrene-labeled phosphatidylinositol 4-phosphate (Pyr-PIP) and phosphatidylinositol 4,5-bisphosphate (Pyr-PIP₂).[1]

Experimental Protocol: Enzymatic Synthesis of Pyr-PIP and Pyr-PIP₂

-

Starting Material: sn-2-(pyrenyldecanoyl)phosphatidylinositol (Pyr-PI) is synthesized from yeast PI.[1]

-

Synthesis of Pyr-PIP: Incubate Pyr-PI with a partially purified PI kinase preparation in a reaction mixture containing ATP and stabilizing agents like sucrose (B13894) and polyethylene (B3416737) glycol.

-

Synthesis of Pyr-PIP₂: Convert the purified Pyr-PIP to Pyr-PIP₂ using a PIP kinase preparation under similar reaction conditions.[1]

-

Purification: Isolate Pyr-PIP and Pyr-PIP₂ by chromatography on immobilized neomycin.[1]

Reaction Conditions for Kinase Activity

| Component | Concentration |

| ATP | 1-2 mM |

| Triton X-100 | 0.02% (v/v) |

| MgCl₂ | 20 mM |

| NaCl | 0.20 M |

| Sucrose | 250 mM |

| PEG 20000 | 0.1% (w/v) |

| pH (Tris-HCl) | 7.4 |

Note: Optimal conditions may vary depending on the specific enzyme preparation.[1]

Quantitative Data for Enzymatic Synthesis

| Product | Starting Material | Enzyme | Conversion | Reference |

| Pyr-PIP, Pyr-PIP₂ | Pyr-PI, Pyr-PIP | PI kinase, PIP kinase | >50% | --INVALID-LINK-- |

Visualization of Synthesis Pathways

Chemical Synthesis Workflow

Caption: Chemical synthesis of pyrene-containing phospholipids.

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis of pyrene-labeled polyphosphoinositides.

Conclusion

This guide has outlined the principal synthetic routes for the preparation of pyrene-containing phospholipids, providing both chemical and enzymatic methodologies. The choice of a particular pathway will depend on the desired phospholipid class, the position of the pyrene label, and the required scale of the synthesis. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to synthesize these powerful fluorescent probes for their studies in membrane biology and drug delivery. The provided diagrams offer a clear visual representation of these synthesis workflows.

References

Technical Guide: Physical and Application Characteristics of 10-Pyrene-PC (CAS 95864-17-8)

For Researchers, Scientists, and Drug Development Professionals

Core Physical Characteristics

While specific experimental values for properties such as melting point, boiling point, and density of 10-Pyrene-PC are not extensively documented, the following information has been collated from various sources.

| Property | Value | Source |

| CAS Number | 95864-17-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Formal Name | 1-palmitoyl-2-(10-(pyren-1-yl)decanoyl)-sn-glycero-3-phosphocholine | --INVALID-LINK-- |

| Molecular Formula | C₅₀H₇₆NO₈P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 850.1 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Typically supplied as a solution in chloroform | --INVALID-LINK-- |

| Solubility | Approx. 1 mg/mL in water (forms micelles) | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 1 year at -20°C | --INVALID-LINK-- |

Fluorogenic Properties in PLA2 Assays

This compound is a valuable tool for the continuous fluorometric assay of most phospholipase A2 enzymes. The principle of the assay relies on the change in the fluorescence properties of the pyrene (B120774) moiety upon hydrolysis of the sn-2 acyl chain. In its intact form within phospholipid vesicles, the pyrene groups exhibit self-quenching. Upon cleavage by PLA2, the liberated 10-pyrenyldecanoic acid is sequestered by a carrier protein in the assay buffer (typically bovine serum albumin), leading to a significant increase in monomer fluorescence.

| Parameter | Wavelength | Note |

| Excitation Maximum | ~345 nm | For the hydrolyzed product, 10-pyrenyldecanoic acid. |

| Emission Maximum | ~398 nm | For the hydrolyzed product, 10-pyrenyldecanoic acid. |

Experimental Protocols

Fluorometric Assay for Phospholipase A2 (PLA2) Activity

This protocol is a generalized procedure for determining PLA2 activity using this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Materials:

-

This compound solution in chloroform

-

Assay Buffer: e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 7.4

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Enzyme solution (e.g., purified PLA2 or cell lysate)

-

Inhibitor solution (if applicable)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader

Procedure:

-

Substrate Preparation:

-

Evaporate the desired amount of this compound in a glass vial under a gentle stream of nitrogen to remove the chloroform.

-

Resuspend the lipid film in the Assay Buffer to the desired stock concentration (e.g., 1 mM) by vortexing or sonication to form vesicles. This solution should be freshly prepared.

-

-

Assay Reaction Mixture:

-

In each well of the 96-well plate, prepare the reaction mixture by adding the components in the following order:

-

Assay Buffer

-

BSA solution (to a final concentration of e.g., 0.1-1 mg/mL)

-

Enzyme solution or control (buffer or heat-inactivated enzyme)

-

Inhibitor or vehicle control (if applicable)

-

-

The final volume in each well before adding the substrate should be uniform (e.g., 180 µL).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the this compound substrate solution to each well (e.g., 20 µL to achieve a final concentration of 100 µM).

-

Mix gently by pipetting or by using the plate reader's shaking function.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorometer.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at an excitation wavelength of ~345 nm and an emission wavelength of ~398 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of the reaction is determined from the initial linear portion of the curve.

-

Compare the rates of the enzyme-containing samples to the controls to determine the specific PLA2 activity.

-

Signaling Pathway and Experimental Workflow

This compound is utilized to measure the activity of phospholipase A2, a key enzyme in the arachidonic acid signaling cascade. The diagram below illustrates the central role of PLA2 in releasing arachidonic acid from membrane phospholipids, which is then converted into various pro-inflammatory lipid mediators.

An In-depth Technical Guide to Pyrene Photophysics in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774) is a polycyclic aromatic hydrocarbon (PAH) renowned for its unique and sensitive photophysical properties. It serves as a powerful fluorescent probe in various scientific domains, including materials science, biochemistry, and drug development.[1][2] Its utility stems from two key characteristics: the high sensitivity of its monomer fluorescence vibronic structure to the polarity of its microenvironment (an effect known as the Ham effect), and its ability to form an excited-state dimer, or "excimer," at higher concentrations or in constrained environments.[3][4]